BenchChemオンラインストアへようこそ!

ARN14974

Acid ceramidase Enzymatic inhibition Structure-activity relationship

ARN14974 is the first systemically active acid ceramidase inhibitor with validated multi-organ target engagement (brain, liver, heart, lungs, kidney). Unlike tissue-restricted AC inhibitors, it provides a 458-min i.p. half-life for once-daily chronic dosing, or a 72-min i.v. half-life for acute studies. With differential cellular potency (RAW 264.7 IC50=400 nM; SW403 IC50=825 nM) and pronounced pulmonary AC inhibition, ARN14974 is the definitive tool compound for systemic sphingolipid research. Choose ARN14974 for reproducible in vivo pharmacology.

Molecular Formula C24H21FN2O3
Molecular Weight 404.4 g/mol
Cat. No. B10764909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARN14974
Molecular FormulaC24H21FN2O3
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O
InChIInChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28)
InChIKeyDPYVAZSLMQCVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ARN14974: A Systemically Active Benzoxazolone Carboxamide Acid Ceramidase Inhibitor for Preclinical Procurement


ARN14974 is a benzoxazolone carboxamide small molecule that functions as a potent and systemically active inhibitor of intracellular acid ceramidase (AC, ASAH1), a lysosomal enzyme responsible for hydrolyzing ceramide into sphingosine and free fatty acid [1]. It belongs to a structurally defined chemical series characterized by a 6-(4-fluorophenyl)-2-oxo-1,3-benzoxazole-3-carboxamide core scaffold that confers favorable drug-like properties including aqueous solubility in DMSO (>123 mM) and plasma stability . ARN14974 demonstrates robust in vivo target engagement following systemic administration, with measurable AC inhibition across multiple organs including brain, liver, heart, lungs, and kidney in murine models, distinguishing it from earlier-generation ceramidase inhibitors that lacked systemic bioavailability [2].

Why ARN14974 Cannot Be Replaced with Generic AC Inhibitors in Preclinical Research


Despite sharing the nominal classification of acid ceramidase (AC) inhibitors, benzoxazolone carboxamides such as ARN14974 are not functionally interchangeable with other AC inhibitors such as carmofur (IC50 = 29 nM), N-oleoylethanolamine (NOE), or structurally distinct tool compounds . Critical differences exist across four non-negotiable procurement dimensions: (1) enzymatic inhibition potency against recombinant human AC versus cellular AC activity, where compounds diverge by orders of magnitude depending on assay context; (2) systemic bioavailability and multi-organ target engagement following parenteral administration, a property absent in many earlier AC inhibitors; (3) pharmacokinetic profile including circulating half-life and tissue distribution, which directly dictates experimental dosing regimens; and (4) structural stability and formulation compatibility, which impacts reproducibility across independent laboratories [1]. Substituting ARN14974 with a generic AC inhibitor without validating these specific performance parameters introduces uncontrolled variables that compromise experimental reproducibility and confound mechanistic interpretation of sphingolipid pathway modulation.

ARN14974 Procurement Evidence: Quantitative Differentiation from Closest AC Inhibitor Comparators


ARN14974 Exhibits 6-Fold Lower Enzymatic Potency but Distinct Pharmacological Profile Versus ARN14988

In direct enzymatic inhibition assays using recombinant human acid ceramidase, ARN14974 (IC50 = 79 nM) exhibits approximately 6-fold lower potency than its structural analog ARN14988 (IC50 = 12.8 nM) [1]. However, this difference in isolated enzyme potency does not predict functional equivalence in cellular or in vivo contexts. ARN14974 retains a distinct substitution pattern on the benzoxazolone core scaffold that confers differentiated physicochemical properties and tissue distribution characteristics relative to ARN14988 [2]. Procurement decisions between these two compounds should be driven by the specific experimental question: ARN14988 offers superior enzymatic potency for biochemical assays requiring maximal target engagement, while ARN14974 provides a balanced profile for studies requiring systemic activity assessment.

Acid ceramidase Enzymatic inhibition Structure-activity relationship

Cellular AC Inhibition by ARN14974 Varies 2-Fold Between SW403 Adenocarcinoma and RAW 264.7 Macrophage Cell Lines

ARN14974 demonstrates cell-type-dependent inhibition of cellular acid ceramidase activity, with a 2.06-fold difference in IC50 values between human SW403 colon adenocarcinoma cells (IC50 = 825 nM) and murine RAW 264.7 macrophage-like cells (IC50 = 400 nM) [1]. This cellular activity differential is substantially larger than the difference observed in recombinant enzyme assays (IC50 = 79 nM), indicating that factors beyond simple target affinity—including cell permeability, intracellular compound accumulation, and lysosomal compartmentalization—significantly influence functional potency [2]. Researchers should not assume uniform cellular activity across different cell types and must validate compound concentration ranges empirically in their specific experimental system.

Cellular pharmacology Colon adenocarcinoma Macrophage biology

ARN14974 Achieves 458-Minute Circulating Half-Life Following Intraperitoneal Administration, Enabling Sustained In Vivo Target Engagement

Following a single intraperitoneal (i.p.) dose of 10 mg/kg in mice, ARN14974 achieves a maximal plasma concentration (Cmax) of 1767.9 ng/mL and exhibits a circulating half-life (t1/2) of 458 minutes (7.6 hours), with sustained plasma exposure enabling persistent systemic acid ceramidase inhibition . For intravenous (i.v.) administration at 1 mg/kg, pharmacokinetic parameters differ markedly: Cmax of 628 ng/mL and a substantially shorter t1/2 of 72 minutes [1]. This route-dependent pharmacokinetic divergence is critical for experimental design: i.p. administration provides prolonged systemic exposure suitable for chronic target engagement studies, whereas i.v. administration offers rapid peak exposure with faster clearance appropriate for acute pharmacodynamic assessments. Notably, this extended i.p. half-life exceeds that reported for many tool compound AC inhibitors lacking detailed pharmacokinetic characterization.

Pharmacokinetics In vivo pharmacology Drug disposition

ARN14974 Demonstrates Multi-Organ Target Engagement with Greatest AC Inhibition in Pulmonary Tissue

ARN14974 (10 mg/kg, i.v.) achieves substantial reduction of acid ceramidase activity across multiple organs in mice, with tissue-specific inhibition magnitudes revealing differential target engagement: lung tissue exhibited the highest levels of both baseline AC activity and compound-induced inhibition, followed by heart, brain, liver, and kidney [1]. This multi-organ pharmacodynamic profile distinguishes ARN14974 from AC inhibitors that lack systemic distribution or demonstrate restricted tissue penetration. Importantly, the inhibition of pulmonary AC activity was accompanied by a significant increase in ceramide species levels, confirming functional target engagement translates to downstream biochemical effects. Notably, ceramides with longer fatty acyl chains were unaffected, indicating a degree of substrate selectivity in the inhibition response [2].

Tissue distribution Target engagement Pulmonary pharmacology

ARN14974 Maintains Chemical Stability with Half-Life Exceeding 5 Hours Under Physiological Buffer Conditions

ARN14974 demonstrates robust chemical stability in 1% DMSO under physiological conditions (pH 7.4, shaking), maintaining a half-life exceeding 5.0 hours at a 10 μM concentration . This stability profile is critical for reproducible in vitro experimentation, as degradation during extended incubation periods can confound dose-response relationships and produce artifactual results. Additionally, ARN14974 exhibits excellent stability in plasma and buffers, supporting consistent performance across independent laboratories and experimental replicates [1]. Researchers should note that while the compound is stable under these conditions, DMSO stock solutions require storage at -80°C (6 months) or -20°C (1 month) protected from light to maintain long-term integrity .

Compound stability Formulation Reproducibility

ARN14974 Application Scenarios: Evidence-Backed Preclinical Research Use Cases


Systemic Sphingolipid Pathway Modulation Studies Requiring Multi-Organ Target Engagement

ARN14974 is optimally suited for in vivo studies requiring broad tissue distribution and sustained AC inhibition. Based on documented multi-organ target engagement—including significant activity reduction in lung, heart, brain, liver, and kidney following systemic administration [1]—researchers investigating systemic sphingolipid dysregulation across multiple tissue compartments should select ARN14974 over tissue-restricted AC inhibitors. The compound's 458-minute circulating half-life following i.p. administration supports once-daily dosing regimens for chronic target engagement studies . Application note: Researchers should validate tissue-specific ceramide changes in their model system, as the magnitude of AC inhibition varies by organ with lung tissue showing the greatest response [1].

Cellular Ceramide Modulation in SW403 Colon Adenocarcinoma and RAW 264.7 Macrophage Models

For in vitro studies using SW403 human colon adenocarcinoma or RAW 264.7 murine macrophage cell lines, ARN14974 offers validated cellular pharmacology with well-characterized dose-response parameters. Researchers should note the cell-type-specific potency: SW403 cells require higher concentrations (IC50 = 825 nM) compared to RAW 264.7 cells (IC50 = 400 nM) to achieve equivalent AC inhibition [2]. This differential sensitivity should inform initial dosing ranges and concentration-response study design. When establishing assays in novel cell types, empirical determination of cellular IC50 is strongly recommended rather than relying on recombinant enzyme potency (IC50 = 79 nM), which underestimates required cellular concentrations by approximately 5-10 fold [2].

Pulmonary Disease Models Leveraging ARN14974's Pronounced Lung Tissue Engagement

ARN14974's pharmacodynamic profile demonstrates greatest baseline AC activity and most substantial inhibitor-induced AC reduction in pulmonary tissue compared to other organs [1]. This lung-predominant engagement pattern positions ARN14974 as a particularly relevant tool compound for preclinical studies of pulmonary sphingolipid biology, including investigations of ceramide-mediated inflammatory responses in lung tissue, pulmonary fibrosis models, or asthma research involving sphingolipid pathway modulation. Researchers should leverage the compound's validated i.v. or i.p. administration routes to achieve robust pulmonary target engagement and should monitor pulmonary ceramide species as a pharmacodynamic biomarker of compound activity [1].

Acute Pharmacodynamic Studies Utilizing Intravenous Administration for Rapid Peak Exposure

For acute pharmacodynamic experiments requiring rapid attainment of peak plasma concentrations followed by relatively fast compound clearance, ARN14974 administered intravenously (1 mg/kg) provides a distinct pharmacokinetic profile: Cmax of 628 ng/mL with a short 72-minute circulating half-life . This i.v. profile is appropriate for studies examining immediate downstream effects of acute AC inhibition, time-course experiments sampling within a 1-2 hour post-dose window, or experiments where prolonged compound exposure would confound interpretation of acute signaling events. Researchers should contrast this with i.p. administration (458-minute half-life) when sustained target engagement is required .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARN14974

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.